EB-47 Exhibits Dual-Site Tankyrase 2 Inhibition Not Achieved by Olaparib
EB-47 demonstrates potent dual-site inhibition of tankyrase 2 (TNKS2) with an IC50 of 45 nM, engaging both the nicotinamide and adenosine subsites simultaneously . This dual-site binding mode is structurally distinct from the single-site nicotinamide-mimetic binding exhibited by olaparib, which shows negligible tankyrase inhibitory activity under comparable assay conditions [1]. Crystallographic evidence confirms that EB-47 extends from the nicotinamide subsite into the adenosine binding pocket, a feature not observed with first-generation clinical PARP inhibitors [2].
| Evidence Dimension | TNKS2 inhibitory potency and binding mode |
|---|---|
| Target Compound Data | IC50 = 45 nM; dual-subsite occupancy (nicotinamide + adenosine) |
| Comparator Or Baseline | Olaparib: minimal/negligible TNKS2 inhibition; single-site nicotinamide mimetic binding |
| Quantified Difference | EB-47 inhibits TNKS2 at 45 nM; olaparib does not inhibit TNKS2 at pharmacologically relevant concentrations |
| Conditions | Recombinant human TNKS2 catalytic domain; in vitro enzymatic assay |
Why This Matters
For researchers investigating Wnt/β-catenin signaling or tankyrase-dependent processes, EB-47 provides dual PARP-1/TNKS2 inhibition in a single compound, eliminating the need for combination treatments or specialized tankyrase inhibitors.
- [1] Haikarainen T, Narwal M, Joensuu P, Lehtiö L. Evaluation and structural basis for the inhibition of tankyrases by PARP inhibitors. ACS Med Chem Lett. 2014;5(1):18-22. View Source
- [2] Haikarainen T, Narwal M, Joensuu P, Lehtiö L. Evaluation and structural basis for the inhibition of tankyrases by PARP inhibitors. ACS Med Chem Lett. 2014;5(1):18-22. View Source
